1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine

ALK5 inhibition ADME optimization scaffold morphing

Researchers requiring a validated kinase inhibitor scaffold often face supply bottlenecks with generic analogs that lack batch-to-batch consistency. 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine (CAS 1781625-47-5) is a high-purity, research-use-only intermediate that addresses this pain point by providing a structurally authenticated [4,3-b] fusion isomer-a critical factor for SAR reproducibility. - Proven Scaffold: Enables potent FLT3/CDK4 inhibition (IC50 11 nM / 7 nM) and 67% in vivo tumor growth inhibition. - ADME Advantage: Scaffold-morphing from quinoline to this core measurably improves microsomal stability. - Reliable Supply: In-stock availability with competitive pricing and rapid global shipment ensures project continuity.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
Cat. No. B12977595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1N=CC=C2)C
InChIInChI=1S/C8H9N3/c1-6-8-7(11(2)10-6)4-3-5-9-8/h3-5H,1-2H3
InChIKeyPZQDSFUZFDGHRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine Scaffold Specifications


1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine (CAS 1781625-47-5) is a bicyclic heterocyclic compound consisting of a pyrazole ring fused to a pyridine ring, with methyl substitutions at the N1 and C3 positions . This core scaffold, characterized by a molecular weight of 147.18 g/mol and the molecular formula C₈H₉N₃, belongs to the pyrazolopyridine class of organic compounds, which are recognized as privileged scaffolds in pharmaceutical development due to their structural similarity to purine bases, enabling interactions with a wide range of biological targets . The 1,3-dimethyl substitution pattern is a common feature in drug discovery efforts, as N1-alkyl and C3-alkyl groups are frequently employed to optimize physicochemical and pharmacological properties .

Scaffold class Bicyclic pyrazolo[4,3-b]pyridine core, recognized as a privileged scaffold for target engagement studies.
Substitution pattern 1,3-Dimethyl (N1, C3) substitution supports physicochemical optimization and analog design.
Research context Used as a core building block in kinase inhibitor lead optimization and coordination chemistry.

1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine Scaffold-Dependent ADME & Binding


The pyrazolopyridine scaffold is not a single, interchangeable entity; rather, the specific ring fusion pattern (e.g., [4,3-b] vs. [3,4-b]) and substitution pattern profoundly influence both pharmacokinetic behavior and target binding. For instance, a scaffold morphing strategy from a 4-substituted quinoline series to a pyrazolo[4,3-b]pyridine core resulted in significantly improved ADME properties, demonstrating that the [4,3-b] fusion itself confers a measurable advantage in drug-likeness [1]. Furthermore, comparative coordination chemistry studies reveal that the pyrazolo[4,3-b]pyridine backbone (HL1) yields distinct metal complex stability constants and porous MOF architectures compared to its isomer pyrazolo[3,4-c]pyridine (HL2), with the former demonstrating an order of magnitude higher binding affinity for zinc(II) in solution, underscoring that even subtle changes in nitrogen positioning within the fused ring system lead to substantial differences in molecular recognition and material properties [2]. Consequently, substituting a generic pyrazolopyridine analog for 1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine without rigorous validation risks undermining assay reproducibility, altering SAR interpretation, and compromising the integrity of downstream applications.

Isomeric ring fusion: Pyrazolo[4,3-b]pyridine vs [3,4-c]pyridine may shift zinc(II) binding affinity by an order of magnitude, altering coordination behavior.
Substitution alteration: Changing the 1,3-dimethyl pattern or ring fusion may result in different ADME profiles and kinase selectivity; SAR may not transfer.
Generic analog substitution: Using an unspecified pyrazolopyridine analog without rigorous validation may undermine assay reproducibility and scaffold-specific advantages.

1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine Differentiation from Analogs & Isomers


ADME Advantage vs. 4-Substituted Quinoline

A scaffold morphing approach from a 4-substituted quinoline core to a pyrazolo[4,3-b]pyridine series resulted in a measurable improvement in ADME properties, addressing the high in vitro clearance limitations of the quinoline-based inhibitors in rat and human microsomes [1]. This demonstrates that the [4,3-b]pyridine scaffold provides a quantifiable pharmacokinetic advantage over alternative heterocyclic cores.

ADME Advantage vs Quinoline
Head-to-head
Pyrazolo[4,3-b] series: improved microsomal stability
vs Quinoline series: high in vitro clearance in rat/human microsomes
Supports scaffold morphing for ADME optimization
Source: rat and human microsomal stability data [REFS-1]
ALK5 inhibition ADME optimization scaffold morphing

Zinc Complex Stability: [4,3-b] vs [3,4-c] Isomer

In a comparative study of isomeric fused pyrazolopyridine ligands, the pyrazolo[4,3-b]pyridine backbone (HL1) and its N-substituted derivatives exhibited distinct coordination behavior with zinc(II). Notably, the first stability constant for ligand L6 (derived from HL1) with zinc(II) was an order of magnitude larger than for the corresponding 2H isomers derived from pyrazolo[3,4-c]pyridine (HL2), indicating significantly stronger binding strength [1].

Zn²⁺ Complex Stability
Head-to-head
[4,3-b] ligand L6: ~10× higher stability constant for Zn²⁺
vs [3,4-c] isomer L4: significantly lower binding affinity
Isomer selection directly impacts metal complex design
Source: solution fluorescence spectroscopy [REFS-2]
coordination chemistry zinc complexes isomerism

Dual FLT3/CDK4 Inhibition vs. Prior Lead

The 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivative 23k demonstrated low nanomolar dual inhibition of FLT3 (IC₅₀ = 11 nM) and CDK4 (IC₅₀ = 7 nM) [1]. This represents a significant potency improvement over the previously reported JAK2/FLT3 inhibitor 18e (data not shown) and other pyrazolopyridine analogs in the series, positioning the [4,3-b] scaffold as a viable core for dual kinase targeting.

Dual FLT3/CDK4 Inhibition
Class-level
23k: FLT3 IC₅₀ 11 nM, CDK4 IC₅₀ 7 nM
vs prior lead JAK2/FLT3 inhibitor 18e
Supports dual kinase inhibition study context
In vitro kinase assays; class-level scaffold inference [REFS-3]
FLT3 inhibition CDK4 inhibition acute myeloid leukemia

Aqueous Solubility for Assay & Formulation

The aqueous solubility of 1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine is reported as ≥ 25.22 mg/mL (≥ 100.00 mM) in water, as determined by vendor specification . While comparative solubility data for close analogs are not available from the same source, this quantitative value provides a critical baseline for assessing the compound's suitability in biological assays and formulation development.

Aqueous Solubility
Data to verify
≥ 25.22 mg/mL (≥ 100 mM) in water
Enables high-concentration stock preparation
Vendor specification; independent verification recommended
solubility formulation assay development

1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine Research & Industrial Applications


Kinase Inhibitor Lead Optimization for Oncology

The pyrazolo[4,3-b]pyridine scaffold has been successfully utilized to develop potent dual FLT3/CDK4 inhibitors with low nanomolar IC₅₀ values (11 nM and 7 nM, respectively) and demonstrated in vivo antitumor efficacy (67% tumor growth inhibition at 200 mg/kg in an MV4-11 xenograft model) [1]. This validated activity profile supports the use of 1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine as a core building block for designing next-generation kinase inhibitors targeting hematological malignancies.

Scaffold Morphing for Improved ADME Properties

When transitioning from a quinoline-based lead series to a pyrazolo[4,3-b]pyridine scaffold, researchers observed a measurable improvement in ADME properties, specifically addressing the high in vitro clearance issues encountered with the quinoline series in rat and human microsomes [2]. This makes the [4,3-b]pyridine core a strategically advantageous choice for medicinal chemistry programs requiring balanced potency and pharmacokinetic profiles.

Metal-Organic Framework (MOF) and Coordination Polymer Synthesis

Comparative coordination chemistry studies demonstrate that the pyrazolo[4,3-b]pyridine backbone yields robust, permanently porous MOFs with distinct pore size and CO₂ uptake properties, and its derivatives exhibit an order of magnitude higher binding affinity for zinc(II) than the isomeric pyrazolo[3,4-c]pyridine scaffold [3]. This superior binding strength and structural predictability make 1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine an ideal ligand for constructing stable coordination assemblies for gas storage, separation, and catalysis applications.

High-Concentration Biological Assay Development

With a reported aqueous solubility of ≥ 25.22 mg/mL (≥ 100 mM), 1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine enables the preparation of high-concentration stock solutions without the need for high percentages of DMSO or other organic co-solvents . This property is particularly valuable for biophysical assays (e.g., NMR, SPR, ITC) and cell-based screens where solvent-induced artifacts can confound results, ensuring more physiologically relevant and reproducible data.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization studies
Dual FLT3/CDK4 inhibitory scaffold
In vitro kinase inhibition and xenograft model-response endpoints
ADME optimization via scaffold morphing
Fused pyrazolo[4,3-b]pyridine core
Microsomal stability and clearance endpoint review
MOF and coordination polymer design
Isomer-dependent zinc binding affinity
Stability constant and porosity characterization
High-concentration assay stock preparation
Reported high aqueous solubility profile
Co-solvent-free biophysical assay compatibility

Technical Documentation Hub

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